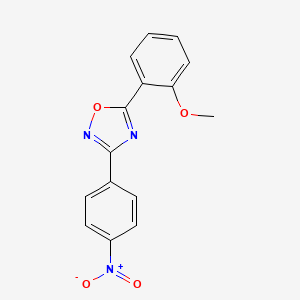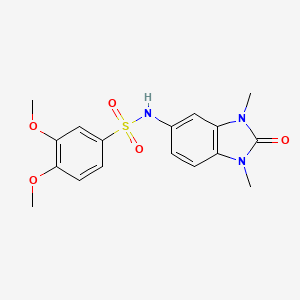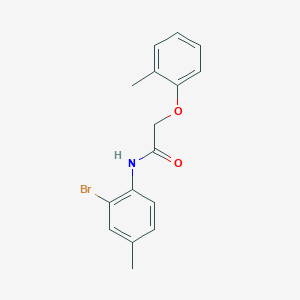![molecular formula C21H27N5O2 B5585935 2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to our target molecule, typically involves intramolecular spirocyclization of substituted pyridines. This process can be achieved through in situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating the intricate steps involved in constructing such complex molecules (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a spiro configuration, linking a diazaspire core to various heterocyclic moieties. This configuration significantly influences the compound's chemical behavior and interactions. The synthesis and structural elucidation of similar spiro compounds have been reported, providing insights into their complex molecular architectures (Zhu, 2011).
Chemical Reactions and Properties
Compounds with the imidazolyl and pyridyl groups are known to undergo various chemical reactions, including C-acylation, which is crucial for further functionalization. This reactivity pattern allows for the creation of a diverse array of derivatives with potentially different biological activities and chemical properties (Masurier et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, can be inferred from related studies. These properties are critical for understanding the compound's behavior in different environments and for its potential application in various fields (Dylong et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and ability to participate in hydrogen bonding, are vital for predicting the behavior of these compounds in chemical reactions and potential biological interactions. Studies on similar compounds provide valuable information on these aspects (Cao et al., 2014).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives are used as antifungal agents, where they work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new imidazole-based drugs . Future research will likely focus on the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .
properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-(2-pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-19-1-5-21(15-26(19)10-4-18-14-23-16-24-18)6-11-25(12-7-21)20(28)13-17-2-8-22-9-3-17/h2-3,8-9,14,16H,1,4-7,10-13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDPUBREDHIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CC3=CC=NC=C3)CN(C1=O)CCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5585880.png)
![2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)
![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)
![N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585892.png)


![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)